3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Description
The compound 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring:
- A 3-chlorobenzamide core, providing electron-withdrawing properties.
- A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, introducing electron-donating methoxy functionality.
- An ethyl linker bridging the benzamide and piperazine moieties, with a furan-2-yl substituent on the ethyl chain.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-30-21-9-7-20(8-10-21)27-11-13-28(14-12-27)22(23-6-3-15-31-23)17-26-24(29)18-4-2-5-19(25)16-18/h2-10,15-16,22H,11-14,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZALBTXKHYOKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furan ring and the benzamide moiety. The final step often involves the chlorination of the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the benzamide core can bind to various enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide moiety’s substitution pattern significantly influences electronic properties and binding affinity. Key comparisons include:
Key Observations :
Piperazine Ring Modifications
The piperazine substituent’s electronic and steric properties modulate receptor interactions:
Key Observations :
Linker and Heterocyclic Modifications
The linker’s flexibility and heterocyclic components influence solubility and target engagement:
Key Observations :
- Furan vs. Thiophene : Furan’s oxygen atom may improve aqueous solubility compared to thiophene’s sulfur, which is more lipophilic .
- Ethyl vs. Oxoethyl Linkers : The absence of a ketone in Compound A’s linker may reduce polarity, enhancing blood-brain barrier penetration .
Physicochemical and Spectral Data Comparison
Available data from analogous compounds highlight trends in melting points and spectral features:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
